Syringin

Pharmacokinetics ADME Natural Product Standardization

Syringin (Eleutheroside B) is a pharmacopeial marker compound (USP, Ph.Eur.) for definitive botanical authentication of Eleutherococcus senticosus, structurally and pharmacokinetically distinct from Eleutheroside E. Researchers should select Syringin when species-specific identification or predictable systemic exposure (decreased AUC, increased clearance) is required. Available as HPLC-validated analytical standard (≥98%) with established chromatographic conditions. DMSO solubility of 250 mg/mL enables high-concentration stock preparation. Synthetic route from syringaldehyde provides access to isotopically labeled analogs. Choose Syringin for botanical discrimination, PK studies, and osteoporosis research with validated molecular endpoints.

Molecular Formula C17H24O9
Molecular Weight 372.4 g/mol
CAS No. 118-34-3
Cat. No. B1682858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyringin
CAS118-34-3
Synonymseleutheroside B
sinapyl alcohol 4-O-glucoside
syrigin
syringin
Molecular FormulaC17H24O9
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CCO
InChIInChI=1S/C17H24O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-4,6-7,12-15,17-22H,5,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1
InChIKeyQJVXKWHHAMZTBY-GCPOEHJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Syringin (CAS 118-34-3) Procurement Guide: Phenylpropanoid Glycoside Identity, Purity Specifications, and Scientific Utility


Syringin (Eleutheroside B, Sinapyl alcohol 4-O-β-D-glucopyranoside, CAS 118-34-3) is a phenylpropanoid glycoside with molecular formula C₁₇H₂₄O₉ and molecular weight 372.37 g/mol [1]. It occurs as a white to off-white solid powder with a melting point of approximately 192°C [2]. The compound serves as one of two primary pharmacopeial marker compounds—alongside Eleutheroside E—for the standardization and quality control of Eleutherococcus senticosus (Siberian ginseng) preparations [3]. Notably, Syringin functions as a specific botanical discrimination marker that distinguishes E. senticosus from other Araliaceae plant materials [3], a property of direct relevance to analytical laboratories and botanical authentication workflows.

Why Syringin Procurement Cannot Be Satisfied by Generic Eleutheroside E or Sinapyl Alcohol


Scientific and industrial users should not assume that Eleutheroside B (Syringin) and Eleutheroside E (syringaresinol diglucoside) are functionally interchangeable despite their co-occurrence in E. senticosus and shared use as dual quality markers [1]. Direct comparative pharmacokinetic studies reveal that the two compounds exhibit markedly divergent systemic exposure and elimination profiles following intravenous administration: Syringin demonstrates significantly decreased AUC and increased clearance relative to the complex injection matrix, whereas Eleutheroside E shows the opposite pattern with increased AUC and decreased clearance [2]. These fundamentally different pharmacokinetic behaviors preclude reliable substitution in studies requiring predictable exposure or in analytical method development where each compound serves distinct retention and detection characteristics [3]. Furthermore, Syringin possesses a unique sinapyl alcohol glycosidic structure (trans-sinapyl alcohol attached to β-D-glucopyranosyl at position 1) that distinguishes it structurally from Eleutheroside E's syringaresinol diglucoside core [4], making generic phenylpropanoid substitution scientifically invalid.

Syringin Product-Specific Quantitative Differentiation Evidence: Comparator-Anchored Performance Data


Syringin vs. Eleutheroside E: Divergent Systemic Exposure and Clearance Following Intravenous Administration

In a direct head-to-head intravenous pharmacokinetic study in Sprague-Dawley rats, Syringin and Eleutheroside E exhibited opposite alterations in key PK parameters when compared to the Ciwujia injection matrix [1]. Syringin administration resulted in a significant decrease in AUC and increase in CL (P < 0.05) relative to the injection, while Eleutheroside E showed significantly increased AUC and decreased CL under identical conditions [1]. This divergence confirms that the two marker compounds are not PK-equivalent and cannot be interchanged in studies requiring predictable systemic exposure.

Pharmacokinetics ADME Natural Product Standardization

Syringin as Specific Botanical Discrimination Marker for Eleutherococcus senticosus Authentication

A comprehensive review of E. senticosus phytochemistry establishes that while both Eleutheroside B (Syringin) and Eleutheroside E are employed as standardization markers, Syringin specifically serves as a discrimination marker for distinguishing E. senticosus from other Araliaceae plant materials [1]. This specific authentication role is not fulfilled by Eleutheroside E or other in-class phenylpropanoids. Quantitative HPLC-validated content determination in E. senticosus rhizomes and roots shows Syringin content ranging from 0.041% ± 0.002% to 0.089% ± 0.003% (w/w), with a relative error of determination not exceeding ±5.0% at 95% confidence [2].

Botanical Authentication Quality Control Phytochemical Analysis

Syringin Anti-Osteoporotic Activity: Dose-Dependent Bone Mineral Density Improvement in Ovariectomized Mice

In a controlled in vivo osteoporosis study, Syringin demonstrated significant dose-dependent improvements in bone mineral density (BMD) and trabecular bone microarchitecture in ovariectomized (OVX) mice following three months of oral administration at 10, 20, and 40 mg/kg/day [1]. The study included an estradiol valerate positive control group (1 mg/kg/day) for comparative reference. While no direct comparator natural product was tested in this study, the quantitative dose-response data establish Syringin's bone-protective efficacy baseline for future cross-study comparisons with other anti-osteoporotic candidates.

Osteoporosis Bone Metabolism In Vivo Pharmacology

Syringin Solubility Profile: DMSO Compatibility and Formulation-Relevant Quantitative Data

Syringin exhibits differential solubility across common laboratory and formulation solvents, with particularly high solubility in DMSO compared to alternative solvents . Quantitative solubility data show Syringin achieves 250 mg/mL (671.38 mM) in DMSO with sonication, compared to 12.5 mg/mL (33.57 mM) in ethanol, representing a 20-fold difference in achievable concentration . In aqueous formulation systems, Syringin achieves ≥2.15 mg/mL in water with ultrasonic assistance and ≥2.5 mg/mL (6.71 mM) in a co-solvent system comprising 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline . This solvent-dependent solubility profile informs solvent selection for in vitro assays and in vivo dosing formulations.

Formulation Development Solubility Preclinical Dosing

Syringin Total Synthesis Route: Defined Yield Range for Reference Standard Production

A total synthesis route for Syringin and 11 natural analogues has been established from the common starting material syringaldehyde [1]. Syringin was synthesized in 4-8 steps with overall yields falling within the 11.8% to 61.3% range reported across the analog series [1]. The synthesis route provides an alternative sourcing strategy for laboratories requiring isotopically labeled or structurally modified Syringin derivatives that cannot be obtained from natural extraction. Among the synthesized compounds, Syringin and several analogs exhibited measurable anti-inflammatory activity against LPS-stimulated NO production in RAW264.7 macrophages [1].

Organic Synthesis Reference Standards Natural Product Chemistry

Syringin (CAS 118-34-3) Defined Research and Industrial Application Scenarios Based on Validated Evidence


Analytical Reference Standard for Eleutherococcus senticosus Botanical Authentication and Quality Control

Syringin functions as a species-specific discrimination marker that distinguishes E. senticosus from other Araliaceae plant materials [1]. Validated HPLC methods with a relative determination error ≤5.0% at 95% confidence level are available for quantifying Syringin content in plant raw material [2]. Analytical and quality control laboratories should select Syringin over Eleutheroside E when the primary requirement is definitive botanical authentication rather than general standardization. The compound is suitable for HPLC-UV, HPLC-DAD, and LC-MS/MS method development with established chromatographic conditions documented in pharmacopeial monographs [3].

In Vivo Pharmacology Studies Requiring Defined Pharmacokinetic Parameters and Dose-Response Characterization

For researchers designing in vivo studies, Syringin offers a defined PK profile characterized by decreased AUC and increased clearance relative to complex botanical injection matrices, distinguishing it from Eleutheroside E which exhibits the opposite PK behavior [1]. In osteoporosis research, Syringin has demonstrated dose-dependent efficacy at 10, 20, and 40 mg/kg/day orally over three months in OVX mice, with validated molecular endpoints including TRAF6, NF-κB, RANKL downregulation and OPG, PI3K, AKT upregulation [2]. These defined PK and pharmacodynamic parameters enable reproducible study design and facilitate cross-study data comparison.

High-Concentration Stock Solution Preparation for Cell-Based Assays Using DMSO Solubility Advantage

Syringin's solubility profile—250 mg/mL (671.38 mM) in DMSO versus only 12.5 mg/mL (33.57 mM) in ethanol—enables preparation of high-concentration stock solutions that minimize solvent carryover in cell culture systems [1]. This 20-fold solubility differential makes DMSO the preferred solvent for in vitro pharmacology studies requiring concentrated compound stocks. For in vivo formulations, Syringin achieves ≥2.5 mg/mL in a validated co-solvent system (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) [2]. Laboratories should account for this solvent preference when planning procurement quantities and experimental protocols.

Synthetic Chemistry Applications: Reference Standard Production and Analog Development

The established total synthesis route from syringaldehyde provides laboratories with an alternative to natural product extraction for obtaining Syringin [1]. This synthetic accessibility is particularly valuable for producing isotopically labeled Syringin for use as an internal standard in quantitative bioanalytical methods, or for generating structural analogs for structure-activity relationship studies. The reported 11.8%-61.3% yield range across the analog series provides a benchmark for synthetic route optimization. Procurement decisions for research-grade Syringin should consider whether synthetic or naturally derived material is more appropriate based on the intended application and required purity specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Syringin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.